

An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-chlorobenzoate

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Compound of Interest

Compound Name: Methyl 2-(bromomethyl)-4-chlorobenzoate

Cat. No.: B136140

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CAS Number: 145908-29-8

This technical guide provides a comprehensive overview of **Methyl 2-(bromomethyl)-4-chlorobenzoate**, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

Methyl 2-(bromomethyl)-4-chlorobenzoate is a halogenated aromatic ester.^[1] Its chemical structure features a methyl ester group and a bromomethyl substituent on a chlorobenzene ring. This combination of functional groups makes it a versatile reagent in organic synthesis. The presence of the bromomethyl group, in particular, provides a reactive site for nucleophilic substitution, enabling the straightforward introduction of this moiety into larger molecules.

A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference
CAS Number	145908-29-8	[1][2]
Molecular Formula	C ₉ H ₈ BrClO ₂	[1][2]
Molecular Weight	263.52 g/mol	[2][3]
Appearance	White to off-white solid	
Boiling Point	319.5 ± 32.0 °C at 760 mmHg	[4]
Density	1.6 ± 0.1 g/cm ³	[4]
InChI Key	LGLIPOQXOPCFRN-UHFFFAOYSA-N	[1]

Note: Some physical properties are predicted based on computational models due to a lack of experimentally determined values in the searched literature.

Synthesis

The most common method for the synthesis of **Methyl 2-(bromomethyl)-4-chlorobenzoate** is the radical bromination of Methyl 4-chloro-2-methylbenzoate. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

A general workflow for this synthesis is depicted below:

Figure 1. General synthesis workflow for **Methyl 2-(bromomethyl)-4-chlorobenzoate**.

Experimental Protocol

While a specific, detailed experimental protocol for **Methyl 2-(bromomethyl)-4-chlorobenzoate** was not found in the searched literature, the following procedure is based on a closely related synthesis of methyl 4-bromo-2-(bromomethyl)benzoate and can be adapted. [4]

Materials:

- Methyl 4-chloro-2-methylbenzoate

- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride (CCl₄) or Acetonitrile
- Silica gel
- Standard laboratory glassware and purification apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-chloro-2-methylbenzoate (1.0 eq) in carbon tetrachloride or acetonitrile.
- Add N-Bromosuccinimide (1.0 - 1.1 eq) and a catalytic amount of AIBN or BPO (e.g., 0.05 eq) to the solution.
- Heat the reaction mixture to reflux (for CCl₄, approx. 77°C; for acetonitrile, approx. 82°C) and maintain for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of silica gel to remove succinimide.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **Methyl 2-(bromomethyl)-4-chlorobenzoate**.

Reactivity and Applications

The primary mode of reactivity for **Methyl 2-(bromomethyl)-4-chlorobenzoate** is nucleophilic substitution at the benzylic carbon of the bromomethyl group. This makes it a valuable building block for introducing the 2-(methoxycarbonyl)-5-chlorobenzyl moiety into a variety of molecules.

A significant application of this compound is in the synthesis of biologically active heterocyclic compounds. For instance, it is a precursor for the synthesis of certain imidazolidindione and tetra-substituted imidazole derivatives that have demonstrated anticonvulsant properties.

Figure 2. General reaction scheme for the application of **Methyl 2-(bromomethyl)-4-chlorobenzoate**.

Potential Biological Relevance

While **Methyl 2-(bromomethyl)-4-chlorobenzoate** itself is not known to have direct biological activity, its derivatives, particularly the aforementioned imidazolidindiones, have shown potential as anticonvulsant agents. The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter systems in the central nervous system.

A plausible, though not directly confirmed for derivatives of this specific starting material, signaling pathway that could be influenced by such anticonvulsants is the GABAergic system. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain. Many anticonvulsants enhance GABAergic inhibition to reduce neuronal excitability.

Figure 3. A hypothetical signaling pathway illustrating the potential mechanism of action for anticonvulsant derivatives of **Methyl 2-(bromomethyl)-4-chlorobenzoate**.

It is important to note that this is a generalized pathway for many anticonvulsants, and further research is needed to elucidate the specific molecular targets of derivatives synthesized from **Methyl 2-(bromomethyl)-4-chlorobenzoate**.

Safety Information

Methyl 2-(bromomethyl)-4-chlorobenzoate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is also suspected of causing serious eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.

Conclusion

Methyl 2-(bromomethyl)-4-chlorobenzoate is a valuable and reactive intermediate in organic synthesis, particularly for the preparation of novel pharmaceutical compounds. Its utility in the synthesis of anticonvulsant agents highlights its importance in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation into the biological activities and mechanisms of action of its derivatives is a promising area for future research.

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